3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole ring structure. Pyrazole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methyl-1-phenyl-5-pyrazolone with various aldehydes in the presence of catalysts such as nano-SiO2/HClO4 under reflux conditions . Another approach includes the use of β-keto esters, hydrazines, and aldehydes in a one-pot pseudo five-component reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern.
Major Products Formed
Oxidation: 3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would vary based on the biological context and the specific derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid .
- 3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide .
Uniqueness
3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde is unique due to its specific structural features, which confer distinct reactivity and potential biological activities. Its dual pyrazole rings and aldehyde functional group make it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
5-(2-methylpyrazol-3-yl)-1H-pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-12-7(2-3-10-12)8-6(5-13)4-9-11-8/h2-5H,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXUUKWXZXBUIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=NN2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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